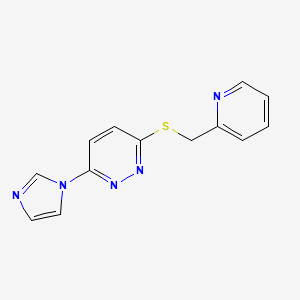

3-(1H-imidazol-1-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Description

3-(1H-Imidazol-1-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with an imidazole ring and at the 6-position with a pyridin-2-ylmethylthio group. This structure combines electron-rich (imidazole) and electron-deficient (pyridazine) aromatic systems, with the thioether linkage introducing steric bulk and moderate lipophilicity.

Properties

IUPAC Name |

3-imidazol-1-yl-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5S/c1-2-6-15-11(3-1)9-19-13-5-4-12(16-17-13)18-8-7-14-10-18/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNPVNVGLRIBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Formation of the pyridazine ring: This can be synthesized via the reaction of hydrazine with 1,4-diketones or α,β-unsaturated carbonyl compounds.

Thioether formation: The pyridazine derivative can be reacted with pyridin-2-ylmethylthiol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrogens in the imidazole and pyridazine rings can undergo reduction under specific conditions.

Substitution: The hydrogen atoms on the rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced imidazole and pyridazine derivatives.

Substitution: Various substituted imidazole and pyridazine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(1H-imidazol-1-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine exhibit significant anticancer activity. For instance, derivatives of imidazole and pyridine have been shown to inhibit key signaling pathways in cancer cells, particularly those involving receptor tyrosine kinases like c-KIT. These pathways are crucial in various cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis .

Inhibition of Kinases

The compound's structure suggests potential as a kinase inhibitor. Kinases are critical in cell signaling and proliferation, making them important targets for cancer therapy. Studies have demonstrated that imidazole derivatives can effectively inhibit kinases involved in tumor growth and metastasis .

Therapeutic Applications

Cancer Treatment

Given its ability to inhibit critical kinases, this compound is being investigated for its use in treating various cancers. The compound's mechanism involves blocking the signaling pathways that promote cancer cell survival and proliferation, making it a candidate for further development into therapeutic agents .

Antimicrobial Activity

Preliminary studies suggest that similar compounds exhibit antimicrobial properties, potentially offering new avenues for treating resistant bacterial strains . The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic processes.

Case Studies

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine depends on its specific application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Receptor Modulation: It can interact with specific receptors, altering their conformation and affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Thioether vs. Ether Linkages

A key structural analog is 3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine (), which replaces the pyridin-2-ylmethylthio group with a trifluoroethoxy substituent. The differences in substituents lead to distinct physicochemical and electronic properties:

| Property | Target Compound | 3-(1H-Imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₆S | C₉H₇F₃N₄O |

| Molecular Weight | 270.31 g/mol | 244.18 g/mol |

| Substituent at Position 6 | Pyridin-2-ylmethylthio (thioether) | 2,2,2-Trifluoroethoxy (ether) |

| Electron Effects | Moderate electron-donating (thioether) | Strong electron-withdrawing (trifluoroethoxy) |

| Lipophilicity (Estimated LogP) | Higher (due to sulfur and pyridine) | Lower (polar trifluoroethoxy group) |

Conversely, the trifluoroethoxy group’s electron-withdrawing nature may stabilize negative charges, influencing binding affinity in enzymatic pockets.

Broader Context: Heterocyclic Systems in Drug Discovery

discusses pyrazolo[3,4-d]pyrimidines and triazolopyrimidines, which share fused heterocyclic architectures with the target compound. Key differences include:

- Pyridazine vs. Pyrimidine cores : Pyridazines are less common in drugs but offer unique electronic profiles due to adjacent nitrogen atoms.

- Isomerization trends: notes isomerization under specific conditions, a phenomenon less likely in pyridazines due to their rigid planar structure.

Biological Activity

3-(1H-imidazol-1-yl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a complex structure that includes an imidazole ring and a pyridazine moiety linked through a thioether bond to a pyridine derivative. This structural configuration may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Many imidazole derivatives show significant antimicrobial effects against various pathogens.

- Anticancer Potential : Compounds with pyridine and imidazole rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or other enzymes involved in cellular signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bonding : The thioether group may facilitate covalent interactions with target proteins, leading to altered enzymatic activity.

- Receptor Modulation : The imidazole and pyridine rings can interact with various receptors, potentially modulating their activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Case Studies and Experimental Data

Recent studies have evaluated the biological activity of related compounds, providing insights that may apply to this compound:

In Vitro Studies

In vitro assays have shown that derivatives with similar structural motifs can effectively inhibit cancer cell proliferation. For instance, compounds targeting the HER family of receptors have demonstrated efficacy in non-small cell lung cancer (NSCLC) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.